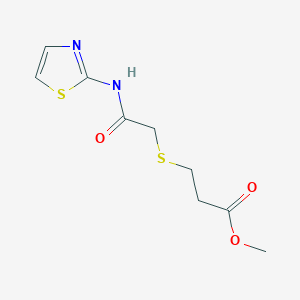

Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate

Description

Properties

IUPAC Name |

methyl 3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S2/c1-14-8(13)2-4-15-6-7(12)11-9-10-3-5-16-9/h3,5H,2,4,6H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCZXVQSZLVQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSCC(=O)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate typically involves multi-step organic reactions. One common method includes the reaction of a thiazole derivative with an appropriate ester and a thiol compound under controlled conditions. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Thiazole derivatives with different substituents.

Scientific Research Applications

Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and the ester group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate (CAS 58199-16-9)

Structural Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound).

- Backbone : Lacks the thioether (-S-) linkage present in the target compound.

Implications : - The ethyl ester may slightly increase lipophilicity compared to the methyl ester.

- Absence of the thioether group reduces sulfur-mediated metabolic interactions and alters electronic properties .

| Property | Target Compound | Ethyl 3-oxo-3-(thiazol-2-ylamino)propanoate |

|---|---|---|

| Molecular Formula | C₉H₁₁N₃O₃S₂ | C₈H₁₀N₂O₃S |

| Molecular Weight | 297.34 g/mol (calculated) | 214.24 g/mol |

| Key Functional Groups | Methyl ester, thioether, thiazole | Ethyl ester, oxoamide, thiazole |

Benzothiazole Derivatives (e.g., Ethyl 3-(benzo[d]thiazol-2-ylthio)propanoate, 5aa)

Structural Differences :

- Heterocycle : Benzothiazole (fused benzene-thiazole ring) replaces the standalone thiazole.

- Substituents: Thioether linkage retained but lacks the oxoethyl-amino group. Implications:

- The absence of the oxoethyl-amino group reduces hydrogen-bonding capacity compared to the target compound .

| Property | Target Compound | Ethyl 3-(benzo[d]thiazol-2-ylthio)propanoate |

|---|---|---|

| Molecular Formula | C₉H₁₁N₃O₃S₂ | C₁₂H₁₃NO₂S₂ |

| Molecular Weight | 297.34 g/mol | 283.37 g/mol |

| Key Functional Groups | Thiazole, oxoethyl-amino | Benzothiazole, thioether |

3-(1,3-Thiazol-2-yl(p-tolyl)amino)propanoic Acid (Compound 13, )

Structural Differences :

Methyl 3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoate (Compound 11, )

Structural Differences :

- Heterocycle : Dihydrobenzothiazol-2-one (saturated, oxygen-containing ring).

- Linkage: Direct attachment of the benzothiazolone to the propanoate. Implications:

- The oxo group in the dihydrobenzothiazolone enhances hydrogen-bond acceptor capacity.

- Saturation of the benzothiazole ring reduces aromaticity, altering electronic properties .

Key Findings and Implications

Ester vs. Acid Backbones : Methyl/ethyl esters (e.g., target compound) offer better membrane permeability than carboxylic acids (e.g., compound 13), critical for oral bioavailability .

Thiazole vs. Benzothiazole : Thiazole-containing compounds (target) may exhibit higher solubility, while benzothiazole derivatives (e.g., 5aa) could show stronger target binding due to extended aromaticity .

Thioether Linkage : The -S- group in the target compound may influence redox activity and metabolic stability compared to oxygen-based linkages .

Biological Activity

Methyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Target and Mode of Action

The thiazole ring in this compound plays a crucial role in its biological activity. Thiazoles are known for their ability to interact with various biological targets due to their planar structure and aromaticity, which facilitate π-electron delocalization. This property allows the compound to engage in multiple biochemical pathways, influencing cellular processes such as apoptosis and inflammation .

Biochemical Pathways

Research indicates that thiazole-containing compounds can exhibit antioxidant , anti-inflammatory , antimicrobial , and antitumor activities. The mechanisms often involve the modulation of signaling pathways related to oxidative stress and cell survival . For instance, compounds with thiazole moieties have been shown to inhibit key proteins involved in cancer cell proliferation, suggesting potential applications in oncology.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies. In vitro tests have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) . The compound's IC50 values indicate potent activity, often comparable to established chemotherapeutic agents.

Antimicrobial Properties

The compound also displays promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, indicating potential therapeutic benefits for neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluating the efficacy of this compound against human glioblastoma cells revealed that the compound significantly inhibited cell proliferation through apoptosis induction. The mechanism involved downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents, this compound exhibited superior activity against multi-drug resistant strains of E. coli compared to conventional antibiotics. The study highlighted the compound's potential as an alternative treatment option in the face of rising antibiotic resistance .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.